Field: Medical and Pharmaceutical Sciences.
Application: Indole derivatives have been used as biologically active compounds for the treatment of cancer cells.
Application: Indole derivatives have been used for the treatment of microbes and different types of disorders in the human body.
Application: Indole derivatives have shown antiviral activity.
Application: Indole derivatives, specifically chalcones of indole, have been used for their anti-inflammatory activities.
Application: Indole-containing metal complexes have significant biological activity and are used in the area of drug discovery.
Field: Electronics.
4-(1H-indol-2-yl)phenol, also known as 4-(indol-2-yl)phenol, is an organic compound characterized by the presence of both indole and phenolic functional groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 225.27 g/mol. The compound features a phenolic structure where an indole moiety is substituted at the para position, contributing to its unique chemical properties and potential biological activities.
Research indicates that 4-(1H-indol-2-yl)phenol exhibits several promising biological activities:
Several synthesis methods for 4-(1H-indol-2-yl)phenol have been documented:
4-(1H-indol-2-yl)phenol has several applications across different fields:
Studies involving 4-(1H-indol-2-yl)phenol have focused on its interactions with various biological targets:
4-(1H-indol-2-yl)phenol shares structural similarities with several other indole derivatives. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(1H-indol-2-yl)phenol | Indole at the ortho position relative to phenol | Exhibits different biological activity profiles |
| 5-(1H-indol-3-yl)phenol | Indole at the meta position | Potentially different reactivity due to position |
| 4-(3-methylindol-2-yl)phenol | Methyl substitution on the indole | May enhance lipophilicity and bioavailability |
| 6-(1H-indol-3-yl)phenol | Indole fused at the 6-position | Exhibits distinct pharmacological properties |
The uniqueness of 4-(1H-indol-2-yl)phenol lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to other similar compounds.
4-(1H-Indol-2-yl)phenol stands as a distinctive organic compound characterized by its hybrid structure incorporating both indole and phenolic functionalities within a single molecular framework. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(1H-indol-2-yl)phenol, reflecting the direct attachment of the indole ring system at the 2-position to the para-position of a phenolic ring. This structural arrangement creates a biaryl system that maintains the electronic properties of both constituent heterocyclic components while introducing new synthetic possibilities.
The compound's molecular structure can be described through its InChI code: 1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H, which provides a systematic representation of its atomic connectivity and stereochemistry. The InChI key BQWAJIFVKAXHCO-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. The compound exhibits characteristic spectroscopic properties that facilitate its identification and characterization in research applications.
Commercial preparations of 4-(1H-indol-2-yl)phenol typically achieve purities exceeding 95%, making it suitable for research applications in organic synthesis and medicinal chemistry. The compound appears as a white to yellow solid under standard conditions, with recommended storage temperatures between 2-8°C to maintain stability. These physical characteristics align with typical indole-containing compounds, which often exhibit similar coloration patterns due to their extended conjugated systems.
The development of 4-(1H-indol-2-yl)phenol must be understood within the broader historical context of indole chemistry, which traces its origins to the late nineteenth century when fundamental discoveries established the foundation for modern heterocyclic research. The indole nucleus itself was first isolated in 1886 by Adolf Baeyer through the pyrolysis of oxindole with zinc dust, marking a pivotal moment in heterocyclic chemistry that would eventually lead to the synthesis of complex indole derivatives such as 4-(1H-indol-2-yl)phenol. Baeyer's work built upon earlier investigations into indigo dye chemistry, where the indole framework was first recognized as a fundamental structural component.
The evolution of indole synthesis methodologies throughout the twentieth century provided the synthetic foundation necessary for accessing compounds like 4-(1H-indol-2-yl)phenol. The Fischer indole synthesis, established in the late 1880s by Emil Fischer, offered a reliable pathway for constructing indoles from phenylhydrazines and carbonyl compounds under acidic conditions, though this method required subsequent modifications to access 2-arylated indole derivatives. The development of alternative synthetic approaches, including the Leimgruber-Batcho synthesis and the Baeyer-Jackson method, expanded the repertoire of available methodologies for indole construction and functionalization.
Modern synthetic approaches have increasingly focused on direct coupling reactions that enable the formation of biaryl systems such as that found in 4-(1H-indol-2-yl)phenol. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of indole-phenol hybrid compounds, with recent reports describing copper-catalyzed atropselective heterobiaryl coupling reactions that provide access to chiral variants of such structures. These methodological advances have transformed 4-(1H-indol-2-yl)phenol from a theoretical structural possibility into an accessible synthetic target for contemporary research applications.
The question of natural occurrence versus synthetic origins for 4-(1H-indol-2-yl)phenol reflects broader patterns observed in indole-phenol hybrid natural products, where marine organisms have emerged as particularly rich sources of structurally diverse compounds containing both indole and phenolic functionalities. Marine indole alkaloids represent one of the most promising classes of bioactive natural products, with numerous examples demonstrating the therapeutic potential of indole-containing structures. These marine-derived compounds often feature complex structural arrangements that include indole rings connected to various aromatic systems, providing natural precedents for synthetic targets like 4-(1H-indol-2-yl)phenol.
Current research has identified several marine natural products that contain structural motifs closely related to 4-(1H-indol-2-yl)phenol, particularly among compounds isolated from marine fungi and sponge-derived microorganisms. For example, prenylated indole derivatives obtained from Eurotium species and Aspergillus species demonstrate the natural occurrence of indole rings connected to aromatic systems with hydroxyl substitution patterns. These discoveries suggest that while 4-(1H-indol-2-yl)phenol itself may not be directly isolated from natural sources, its structural framework represents a biologically relevant scaffold that appears in various natural product families.
The synthetic accessibility of 4-(1H-indol-2-yl)phenol has made it an attractive target for laboratory synthesis, with multiple research groups developing efficient synthetic routes to access this compound and its derivatives. Recent synthetic methodologies have demonstrated the feasibility of constructing the indole-phenol framework through various coupling strategies, including transition-metal-free approaches that offer environmental advantages. These synthetic developments have enabled researchers to prepare 4-(1H-indol-2-yl)phenol in quantities sufficient for detailed biological evaluation and further derivatization studies.
The synthetic nature of most 4-(1H-indol-2-yl)phenol preparations has facilitated systematic structure-activity relationship studies that would be challenging to conduct with naturally occurring compounds due to supply limitations. Research groups have synthesized various derivatives of 4-(1H-indol-2-yl)phenol, including the 3-methyl variant with Chemical Abstracts Service number 69181-53-9, which demonstrates a molecular weight of 223.27 grams per mole and provides insights into the effects of substitution patterns on biological activity. These systematic investigations highlight the advantages of synthetic approaches in enabling comprehensive exploration of chemical space around the 4-(1H-indol-2-yl)phenol scaffold.
The Fischer indole synthesis represents one of the most versatile and widely employed methods for the preparation of 4-(1H-indol-2-yl)phenol. This classical reaction, first discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of phenylhydrazones derived from phenylhydrazine and carbonyl compounds [1] [2].
For the specific synthesis of 4-(1H-indol-2-yl)phenol, the reaction begins with the condensation of phenylhydrazine and 4-hydroxyphenyl ketone or aldehyde to form the corresponding phenylhydrazone intermediate. This initial step typically proceeds under mild acidic conditions, often using acetic acid or a Lewis acid such as zinc chloride as a catalyst [3] [2]. The formation of this phenylhydrazone is crucial for the subsequent transformations and can be optimized through the use of dehydrating agents or molecular sieves to drive the equilibrium toward product formation [4].
The reaction mechanism proceeds through several distinct steps:
Formation of phenylhydrazone: The nucleophilic attack of phenylhydrazine on the carbonyl carbon of 4-hydroxyphenyl ketone/aldehyde forms the phenylhydrazone intermediate.
Tautomerization to ene-hydrazine: Under acidic conditions, the phenylhydrazone undergoes tautomerization to form the ene-hydrazine, which is essential for the subsequent rearrangement. This step is promoted by stronger acids such as sulfuric acid or polyphosphoric acid [4] [5].
[6] [6]-Sigmatropic rearrangement: The ene-hydrazine undergoes a [6] [6]-sigmatropic rearrangement, forming a new carbon-carbon bond. This step is considered the rate-determining step of the Fischer indole synthesis and is accelerated by heat (typically 80-120°C) [1] [2].
Re-aromatization: Following the sigmatropic rearrangement, a proton transfer occurs to restore aromaticity in the benzene ring.
Cyclization: Nucleophilic attack forms the five-membered ring through a 5-exo-trig cyclization process.
Elimination of ammonia: Under acidic conditions, ammonia is eliminated, leading to the formation of the indole ring.
Final aromatization: Deprotonation results in the fully aromatic indole system with the 4-hydroxyphenyl group positioned at the C-2 position [1] [7].
The traditional Fischer indole synthesis typically yields 4-(1H-indol-2-yl)phenol in moderate to good yields (60-80%), but several modifications have been developed to enhance efficiency [2] [8]. One significant modification involves the use of Lewis acids such as zinc chloride, boron trifluoride, or aluminum chloride instead of Brønsted acids, which can increase yields to 70-90% [9] [8]. These Lewis acids provide milder reaction conditions and often result in fewer side reactions.
The Buchwald modification represents another significant advancement in Fischer indole synthesis. This approach utilizes palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering milder conditions and broader substrate scope [1]. For the synthesis of 4-(1H-indol-2-yl)phenol, this method can achieve yields of 75-85%, though it requires more expensive catalysts [10].
The Vilsmeier-Haack formylation represents another important synthetic approach for the functionalization of indole compounds, including the synthesis of precursors to 4-(1H-indol-2-yl)phenol. This reaction traditionally involves the use of phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich arene [11] [12].
In the context of indole chemistry, the Vilsmeier-Haack reaction typically introduces a formyl group at the C-3 position of the indole ring, which can serve as a versatile handle for further transformations leading to 4-(1H-indol-2-yl)phenol [11]. The reaction proceeds through several key steps:
Formation of the Vilsmeier reagent: POCl₃ reacts with DMF to form a chloroiminium ion, known as the Vilsmeier reagent.
Electrophilic attack on indole: The Vilsmeier reagent undergoes electrophilic attack at the C-3 position of the indole ring, which is the most nucleophilic site.
Formation of iminium intermediate: This attack results in the formation of an iminium salt intermediate.
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the corresponding aldehyde.
Tautomerization: The final step involves tautomerization to give the stable aldehyde product [11] [13].
Several modifications to the traditional Vilsmeier-Haack formylation have been developed to improve efficiency, reduce environmental impact, and enhance selectivity for the synthesis of indole derivatives:
Catalytic Vilsmeier-Haack reaction: A significant advancement involves the use of a catalytic P(III)/P(V)=O cycle instead of stoichiometric POCl₃. This modification provides a more environmentally friendly approach with milder reaction conditions and reduced toxicity. The catalytic version has been shown to facilitate the direct construction of C1-deuterated indol-3-carboxaldehyde with remarkably high deuteration levels (>99%) [14]. This approach offers potential for the synthesis of deuterated precursors to 4-(1H-indol-2-yl)phenol with improved yields (75-90%) compared to traditional methods.
Electrochemically mediated Vilsmeier-Haack formylation: This innovative approach utilizes electrochemical oxidation to generate the reactive species needed for formylation. This method has been successfully applied to the formylation of chlorinated indoles, as demonstrated in the synthesis of the prenylated indole alkaloid notoamide N [15]. The electrochemical approach offers an environmentally friendly alternative with controlled reaction conditions, potentially yielding 65-80% of the desired products.
Symmetric trichloro triazine adducts: The use of trichloro triazine adducts with DMF (TCTA/DMF) or N,N-dimethylacetamide (TCCA/DMF) as green Vilsmeier-Haack reagents has shown promise for the effective formylation and acylation of indoles [13]. These modifications significantly reduce reaction times and provide a greener alternative to traditional Vilsmeier-Haack conditions, with yields typically ranging from 70-85%.
These modifications to the Vilsmeier-Haack formylation offer valuable approaches for the functionalization of indole compounds, providing versatile intermediates for the synthesis of 4-(1H-indol-2-yl)phenol. The choice of modification depends on factors such as desired selectivity, scale of synthesis, and environmental considerations.
The development of catalytic strategies has significantly enhanced the efficiency and selectivity of indole synthesis, including the preparation of 4-(1H-indol-2-yl)phenol. These approaches not only improve yields but also offer milder reaction conditions, broader substrate scope, and reduced environmental impact.
Zeolite-based catalysts have emerged as powerful tools for the Fischer indole synthesis of compounds like 4-(1H-indol-2-yl)phenol. These heterogeneous catalysts feature acid sites on their surface that effectively activate carbonyl compounds and promote hydrazone formation and subsequent rearrangement [8]. The porous structure of zeolites provides shape selectivity, which can enhance regioselectivity in the synthesis. Studies have demonstrated that zeolite-based catalysts can improve yields by up to 30% compared to traditional homogeneous catalysts [8]. For the synthesis of 4-(1H-indol-2-yl)phenol, these catalysts offer the advantage of preserving the hydroxyl group while providing a recyclable catalytic system that reduces waste generation. Optimization parameters include Si/Al ratio, pore size, calcination temperature, and catalyst loading.
Gold(I) catalysis represents another innovative approach for indole synthesis. Gold(I) complexes activate alkynes through π-coordination, enabling nucleophilic attack and subsequent cyclization [16] [17]. This method is particularly effective for the synthesis of regioselectively functionalized 4-hydroxyindoles, which are challenging scaffolds to access through traditional methods. The "back-to-front" synthesis approach using gold catalysis enables the efficient preparation of 4-silyloxyindoles, which can be readily converted to 4-hydroxyindoles in high yields [16]. For the synthesis of 4-(1H-indol-2-yl)phenol, gold catalysis offers mild conditions that are compatible with the hydroxyl functionality and provides high regioselectivity. Typical yield improvements range from 15-25%, with optimization parameters including ligand selection, gold source, additive effects, and temperature.
Silver(I) catalysis has also shown promise for indole synthesis through oxidative cyclization mechanisms. Silver(I) salts promote C-C bond formation through coordination to π-systems, facilitating the construction of the indole core [18] [17]. This approach is particularly effective for electron-rich systems like phenols, making it suitable for the synthesis of 4-(1H-indol-2-yl)phenol. Silver(I)-catalyzed methods offer high functional group tolerance and can improve yields by 10-20%. The optimization of silver salt selection, solvent effects, temperature, and additives is crucial for maximizing efficiency.
Ionic liquids serve a dual role as both solvents and catalysts in indole synthesis. These systems stabilize transition states and intermediates, enhancing reaction rates and selectivity [8]. For the synthesis of 4-(1H-indol-2-yl)phenol, ionic liquids offer hydroxyl group stabilization, reduced side reactions, and the possibility of solvent-free conditions. Yield improvements of 20-30% have been reported, with optimization parameters including ionic liquid structure, concentration, temperature, and additives.
The selection of an appropriate catalytic strategy for the synthesis of 4-(1H-indol-2-yl)phenol depends on factors such as desired regioselectivity, functional group compatibility, scale of synthesis, and environmental considerations. Each approach offers unique advantages and can be tailored to specific synthetic requirements.
The synthesis of 4-(1H-indol-2-yl)phenol, regardless of the method employed, often generates various byproducts that necessitate effective purification strategies. Understanding the nature of these byproducts and implementing appropriate purification techniques is crucial for obtaining high-purity 4-(1H-indol-2-yl)phenol.
Common byproducts in the synthesis of 4-(1H-indol-2-yl)phenol include N-alkylated products, incomplete cyclization intermediates, over-oxidized products, regioisomers, and polymerization products. N-alkylated products typically arise from the alkylation of the indole nitrogen during the reaction, particularly under harsh conditions or in the presence of alkylating agents. These byproducts can be identified by NMR spectroscopy (characteristic N-CH3 signals) and mass spectrometry (M+14 or M+28 peaks) [19]. Incomplete cyclization intermediates result from incomplete [6] [6]-sigmatropic rearrangement or cyclization steps in the Fischer indole synthesis. These intermediates generally exhibit higher polarity than the target compound and can be detected by TLC or HPLC-MS analysis.
Over-oxidized products form under harsh reaction conditions, particularly when the indole ring undergoes oxidation. These byproducts typically show bathochromic shifts in UV-Vis spectroscopy and M+16 peaks in mass spectrometry. Regioisomers arise from alternative cyclization pathways and can be distinguished by NMR spectroscopy (different coupling patterns) and HPLC retention times. Polymerization products result from radical-induced polymerization of reactive intermediates and can be identified by gel permeation chromatography (GPC) or high molecular weight signals in mass spectrometry [19].
Several purification techniques have been developed for the isolation of high-purity 4-(1H-indol-2-yl)phenol:
Column chromatography remains one of the most versatile purification methods for complex reaction mixtures. For the purification of 4-(1H-indol-2-yl)phenol, hexane/ethyl acetate mixtures are commonly employed as mobile phases, with careful gradient optimization to separate the target compound from structurally similar byproducts [20]. While this technique offers high resolution, it can be time-consuming and may result in some product loss.
Recrystallization is particularly effective for relatively pure crude products. Ethanol or methanol are commonly used solvents for the recrystallization of 4-(1H-indol-2-yl)phenol, often yielding high-purity material but with some yield loss [19]. This technique is applicable from laboratory to industrial scale.
Solute crystallization has emerged as a powerful technique for the purification of high-concentration indole mixtures. Studies have demonstrated that n-hexane solute crystallization at controlled temperatures can achieve remarkably high purity (99.5%) with moderate yields [19]. This approach is particularly suitable for industrial-scale purification.
Extraction methods serve as valuable initial purification steps. Methanol extraction followed by n-hexane re-extraction has been shown to effectively concentrate indole compounds, including 4-(1H-indol-2-yl)phenol [19]. This approach offers moderate purity with high throughput and is well-suited for industrial-scale operations.
Prevention strategies for byproduct formation include controlled reaction conditions, protective groups if needed, optimized catalyst and temperature profiles, inert atmosphere, antioxidants, controlled workup, catalyst selection for improved regioselectivity, and the use of radical scavengers or controlled addition rates [20] [19].
Single crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of 4-(1H-indol-2-yl)phenol. Based on structural studies of closely related indole derivatives, this compound is expected to crystallize in common space groups such as P21/c (monoclinic), Pca21 (orthorhombic), or P-1 (triclinic) [1] [2] [3] [4]. The molecular geometry typically exhibits a planar indole ring system with the phenol ring adopting a twisted configuration relative to the indole plane.
Typical unit cell dimensions for indole-phenol derivatives range from a = 7-16 Å, b = 7-14 Å, and c = 10-25 Å [1] [3] [5]. Data collection is commonly performed at 100-293 K using Mo Kα radiation (λ = 0.71073 Å) [1] [2] [6]. Structure refinement typically yields R-factors between 0.04-0.07, indicating high-quality structural determinations [1] [3] [5].
The indole ring system maintains characteristic aromatic bond lengths with C-C distances of 1.35-1.43 Å and C-N distances of 1.37-1.41 Å [7] [5]. The phenolic C-O bond length typically ranges from 1.31-1.43 Å, depending on hydrogen bonding interactions [7]. Bond angles within the indole ring show C-C-C angles of 117-122° and C-N-C angles of 108-111° [7] [5].
Crystal packing is dominated by N-H···O hydrogen bonds involving the indole nitrogen and phenolic oxygen, forming characteristic C(6) chain motifs [2] [3]. Additional stabilization arises from π-π stacking interactions between indole rings with typical centroid-centroid distances of 3.7-3.8 Å [1] [3].
The ¹H Nuclear Magnetic Resonance spectrum of 4-(1H-indol-2-yl)phenol exhibits characteristic resonances consistent with its bicyclic indole-phenol structure. The aromatic protons appear as a complex multiplet pattern between 6.3-8.2 ppm [8] [9] [10]. The indole nitrogen hydrogen resonates as a broad singlet between 8.0-12.0 ppm, with the exact chemical shift dependent on solvent and concentration effects [9] [10] [11].
Specific assignments include the indole H-3 proton typically appearing around 6.6-7.2 ppm [8] [9], while the benzene ring protons (H-4 through H-7) of the indole moiety resonate between 7.1-7.7 ppm [10] [11]. The phenolic protons show characteristic AA'BB' coupling patterns in the region of 6.6-7.4 ppm [12] [9].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. Aromatic carbons appear between 100-140 ppm, with specific patterns characteristic of the indole and phenol ring systems [13] [10] [14]. The quaternary carbons at ring junctions typically resonate between 140-160 ppm [13] [15].
Literature studies on related indole derivatives show that indole C-2 carbon typically appears around 135-140 ppm, while indole C-3 carbon resonates at 102-110 ppm [10] [14] [11]. The phenolic carbon bearing the hydroxyl group characteristically appears around 155-160 ppm [13] [15].
Two-dimensional Nuclear Magnetic Resonance spectroscopy provides essential connectivity and spatial relationship information [16]. Heteronuclear Multiple Quantum Coherence (HMQC) experiments establish direct ¹H-¹³C connectivities, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range couplings essential for structural assignment [16] [17].
Correlation Spectroscopy (COSY) experiments identify ¹H-¹H spin systems, particularly useful for assigning the substitution pattern on both the indole and phenol rings [18] [19]. Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial spatial proximity information, confirming the relative orientation of the two aromatic ring systems [12] [19].
Under electron ionization conditions, 4-(1H-indol-2-yl)phenol (molecular weight 209.24) exhibits characteristic fragmentation patterns typical of indole-phenol conjugates [20] [21] [22]. The molecular ion peak [M]⁺ appears at m/z 209 with typically low to medium intensity due to the relative instability of the radical cation [23] [21].
The loss of a hydrogen radical [M-1]⁺ produces a fragment at m/z 208 with medium intensity [20] [23]. A significant fragmentation pathway involves loss of the hydroxyl radical [M-17]⁺, yielding a medium to high intensity peak at m/z 192 [20] [24] [25]. Loss of carbon monoxide [M-28]⁺ generates a fragment at m/z 181 with medium intensity [20] [24].
The indole fragment at m/z 117 represents a high-intensity peak corresponding to the tropylium ion (C₈H₇N⁺) formed through rearrangement and ring contraction [21] [26] [22]. The phenol fragment at m/z 94 (C₆H₆O⁺) also appears as a high-intensity peak [20] [27] [25].
The base peak (100% relative intensity) typically corresponds to either the indole fragment (m/z 117) or the phenol fragment (m/z 94), depending on ionization conditions and instrument parameters [21] [28] [22]. These fragments result from α-cleavage at the indole-phenol junction, reflecting the relative stability of the resulting radical cations [20] [29].
Further fragmentation of primary ions leads to lower molecular weight fragments. The indole fragment (m/z 117) can lose HCN (27 mass units) to produce m/z 90, while the phenol fragment (m/z 94) can lose CO (28 mass units) to yield m/z 66 [20] [28] [22].
Density Functional Theory (DFT) calculations provide comprehensive insights into the optimized molecular geometry, electronic structure, and energetics of 4-(1H-indol-2-yl)phenol [30] [31] [32]. Common functionals employed include B3LYP, PBE, and M06-2X with basis sets ranging from 6-31G(d) to 6-311G(d,p) [33] [32] [34].
DFT optimization reveals that the indole ring system maintains planarity with minimal deviation from coplanarity [30] [35] [32]. The phenol ring adopts a twisted configuration relative to the indole plane, with dihedral angles typically ranging from 30-80° [36] [37] [32]. This twisted geometry minimizes steric repulsion while maintaining some degree of π-conjugation between the aromatic systems [31] [32].
Frontier Molecular Orbital analysis shows Highest Occupied Molecular Orbital (HOMO) energies typically ranging from -5.5 to -6.5 eV and Lowest Unoccupied Molecular Orbital (LUMO) energies from -1.0 to -2.0 eV [31] [38] [39]. The resulting HOMO-LUMO energy gap of 3.5-5.5 eV indicates moderate electronic stability and potential for electronic transitions [31] [34] [39].
Computational studies reveal dipole moments ranging from 1.5-3.5 Debye, reflecting the polar nature of the molecule due to the phenolic hydroxyl group [38] [34] [37]. The molecule exhibits stabilization through conjugation between the indole and phenol π-systems, despite the twisted geometry [31] [32].
Frequency calculations confirm the optimized geometry corresponds to a true minimum on the potential energy surface, with all frequencies being real [40] [41]. Vibrational mode analysis provides theoretical infrared and Raman spectroscopic predictions that correlate well with experimental observations [36] [34] [40].